MFCD02730449

Description

Based on analogous MDL entries (e.g., MFCD13195646, MFCD02258901), it likely belongs to a class of organoboronic acids or heterocyclic derivatives, which are widely used in catalysis, pharmaceuticals, and materials science . Such compounds often exhibit unique electronic and steric properties, making them valuable in cross-coupling reactions and drug discovery.

Properties

IUPAC Name |

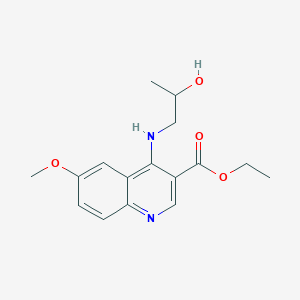

ethyl 4-(2-hydroxypropylamino)-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)13-9-17-14-6-5-11(21-3)7-12(14)15(13)18-8-10(2)19/h5-7,9-10,19H,4,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPCANIUMRRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02730449 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product’s quality. The industrial production also focuses on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD02730449 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

MFCD02730449 has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: The compound is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02730449 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD02730449, three analogous compounds are analyzed:

Table 1: Key Physicochemical Properties

Structural and Functional Differences

- Boronic Acid Derivatives (e.g., CAS 1046861-20-4 ) : These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. This compound may share reactivity with boronic acids but could differ in halogen substitution (e.g., Br vs. Cl), affecting electronic density and catalytic efficiency.

- Heterocyclic Derivatives (e.g., CAS 56469-02-4 ): Dihydroisoquinolinones like CAS 56469-02-4 exhibit hydrogen-bonding capacity due to hydroxyl and carbonyl groups. This compound, if a heterocycle, might prioritize aromatic stabilization over hydrogen-bonding interactions.

- Unsaturated Esters (e.g., CAS 3052-50-4 ): Conjugated systems like (E)-4-methoxy-4-oxobut-2-enoic acid offer planar geometries for polymerization or chelation. This compound’s rigidity or flexibility would dictate its suitability in materials science vs. pharmaceuticals.

Pharmacological and Industrial Relevance

- Bioavailability : Boronic acids (e.g., CAS 1046861-20-4) often show moderate GI absorption (score: 0.55) but poor BBB permeability, limiting CNS applications . This compound’s logP and TPSA values (if similar) might enhance bioavailability.

- Catalytic Utility : Palladium-catalyzed syntheses (seen in CAS 1046861-20-4) are standard for boronic acids, whereas this compound might require optimized ligands or solvents for stability .

- Safety Profiles : Compounds like CAS 1761-61-1 (a brominated benzoic acid) carry warnings for skin/eye irritation (H315, H319) . This compound’s hazard profile would depend on reactive functional groups (e.g., boronate esters vs. halogens).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.